2,5-Dibromo-3,4-didodecylthiophene
Description
2,5-Dibromo-3,4-didodecylthiophene is a brominated thiophene derivative featuring two dodecyl (C₁₂H₂₅) chains at the 3,4-positions and bromine atoms at the 2,5-positions. This compound is of significant interest in organic electronics due to the electron-withdrawing nature of bromine and the solubility-enhancing properties of long alkyl chains. The bromine atoms facilitate cross-coupling reactions (e.g., Suzuki or Stille couplings) for polymer synthesis, while the didodecyl substituents improve processability in organic solvents, making it suitable for thin-film applications.
Properties
CAS No. |
174509-52-5 |
|---|---|
Molecular Formula |
C28H50Br2S |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
2,5-dibromo-3,4-didodecylthiophene |
InChI |
InChI=1S/C28H50Br2S/c1-3-5-7-9-11-13-15-17-19-21-23-25-26(28(30)31-27(25)29)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
PTICDQBEEXSPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1CCCCCCCCCCCC)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,4-didodecylthiophene typically involves the bromination of 3,4-didodecylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,4-didodecylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex thiophene derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or dichloromethane.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Coupling: Formation of oligothiophenes or polythiophenes.
Reduction: Formation of 3,4-didodecylthiophene.
Scientific Research Applications
2,5-Dibromo-3,4-didodecylthiophene is widely used in scientific research, particularly in the field of organic electronics. Some of its applications include:
Conducting Polymers: It serves as a precursor for the synthesis of conducting polymers used in organic electronic devices.
Organic Photovoltaics: It is used in the development of organic photovoltaic cells for solar energy conversion.
Organic Light-Emitting Diodes (OLEDs): It is utilized in the fabrication of OLEDs for display and lighting applications.
Field-Effect Transistors (FETs): It is employed in the production of organic field-effect transistors for electronic circuits.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,4-didodecylthiophene in organic electronics involves its ability to form conjugated systems. The presence of the thiophene ring allows for effective π-π stacking interactions, which facilitate charge transport in conducting polymers. The bromine atoms and dodecyl chains influence the solubility and processability of the compound, making it suitable for various applications in organic electronics.
Comparison with Similar Compounds
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
- Structure : A brominated dihydrofuran with phenyl groups at 2,5-positions and bromines at 3,4-positions (C₂₈H₂₀Br₂O) .
- Key Differences :
- Core Heterocycle : The dihydrofuran ring introduces strain and reduced conjugation compared to the thiophene core in the target compound.
- Substituents : Bulky phenyl groups at 2,5-positions sterically hinder reactivity, whereas the target compound’s alkyl chains enhance solubility without steric interference.
- Crystallography : The dihydrofuran derivative exhibits Br⋯Br (3.54 Å) and C–H⋯H interactions (2.25–2.35 Å), influencing crystal packing .
Dimethyl 2,5-Dibromothiophene-3,4-dicarboxylate
- Structure : A thiophene derivative with bromines at 2,5-positions and ester groups at 3,4-positions (C₈H₆Br₂O₄) .
- Key Differences: Substituent Polarity: The ester groups increase polarity, reducing solubility in non-polar solvents compared to the didodecyl chains in the target compound. Reactivity: Ester groups enable hydrolysis or transesterification, offering post-synthetic modification routes absent in alkyl-substituted analogs.
Electronic and Physical Properties
Table 1: Comparative Properties of Brominated Heterocycles
Electronic Effects :
- Bromine Position : In thiophenes, 2,5-bromination (as in the target compound) enhances electron deficiency, favoring charge transport in semiconductors. In contrast, 3,4-bromination in dihydrofuran derivatives disrupts conjugation .
- Alkyl vs. Aryl Substituents : Didodecyl chains improve thin-film morphology by reducing crystallinity, whereas phenyl groups in the dihydrofuran analog promote rigid, ordered packing .
Research Findings and Implications
Solubility-Property Trade-off : While the didodecyl chains in this compound enhance solubility, they may reduce charge-carrier mobility compared to phenyl-substituted analogs .
Reactivity : The 2,5-bromine positions in thiophenes enable efficient cross-coupling, contrasting with the sterically hindered 3,4-bromines in dihydrofurans .
Crystal Engineering : The absence of bulky substituents in the target compound may lead to less-defined crystallinity compared to the dihydrofuran derivative’s Br⋯Br interactions .
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